molecular formula C13H10ClNO B12528866 [1,1'-Biphenyl]-4-ylcarbamyl chloride CAS No. 848464-79-9

[1,1'-Biphenyl]-4-ylcarbamyl chloride

Cat. No.: B12528866
CAS No.: 848464-79-9
M. Wt: 231.68 g/mol
InChI Key: SRORYHUEYPXUDD-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-ylcarbamyl chloride: is an organic compound with the molecular formula C13H9ClO. It is a derivative of biphenyl, where a carbamyl chloride group is attached to the 4-position of one of the phenyl rings. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ylcarbamyl chloride typically involves the reaction of biphenyl with phosgene (COCl2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the carbamyl chloride group at the 4-position of the biphenyl ring.

Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-4-ylcarbamyl chloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: [1,1’-Biphenyl]-4-ylcarbamyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form carbamates and esters, respectively.

    Hydrolysis: In the presence of water, [1,1’-Biphenyl]-4-ylcarbamyl chloride hydrolyzes to form [1,1’-Biphenyl]-4-ylcarbamic acid.

    Reduction: It can be reduced to form [1,1’-Biphenyl]-4-ylamine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane at room temperature.

    Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents under reflux conditions.

Major Products Formed:

    Carbamates: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    [1,1’-Biphenyl]-4-ylcarbamic acid: Formed from hydrolysis.

    [1,1’-Biphenyl]-4-ylamine: Formed from reduction.

Scientific Research Applications

Chemistry: [1,1’-Biphenyl]-4-ylcarbamyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to modify proteins and peptides through carbamylation, which can alter their function and stability.

Medicine: It is employed in the synthesis of drugs that target specific enzymes and receptors. The carbamyl chloride group can be used to introduce functional groups that enhance the drug’s efficacy and selectivity.

Industry: In the industrial sector, [1,1’-Biphenyl]-4-ylcarbamyl chloride is used in the production of polymers and resins. It serves as a building block for materials with specific mechanical and chemical properties .

Mechanism of Action

The primary mechanism of action of [1,1’-Biphenyl]-4-ylcarbamyl chloride involves the acylation of nucleophiles. The carbamyl chloride group reacts with nucleophilic sites on molecules, such as amines and alcohols, to form stable carbamate and ester linkages. This reactivity allows for the selective modification of target molecules, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

    [1,1’-Biphenyl]-4-carbonyl chloride: Similar in structure but with a carbonyl chloride group instead of a carbamyl chloride group.

    [1,1’-Biphenyl]-4-ylamine: Contains an amine group instead of a carbamyl chloride group.

    [1,1’-Biphenyl]-4-ylcarbamic acid: The hydrolyzed form of [1,1’-Biphenyl]-4-ylcarbamyl chloride.

Uniqueness: [1,1’-Biphenyl]-4-ylcarbamyl chloride is unique due to its reactivity and versatility in forming stable carbamate and ester linkages. This makes it particularly useful in synthetic applications where selective modification of molecules is required .

Properties

CAS No.

848464-79-9

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

N-(4-phenylphenyl)carbamoyl chloride

InChI

InChI=1S/C13H10ClNO/c14-13(16)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,15,16)

InChI Key

SRORYHUEYPXUDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)Cl

Origin of Product

United States

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